molecular formula C11H21NO2 B1267822 tert-butyl N-cyclohexylcarbamate CAS No. 3712-40-1

tert-butyl N-cyclohexylcarbamate

Cat. No. B1267822
CAS RN: 3712-40-1
M. Wt: 199.29 g/mol
InChI Key: DNSTUAQHBFISRZ-UHFFFAOYSA-N
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Description

Tert-butyl N-cyclohexylcarbamate (TBNC) is an organic compound that has been used in various scientific research applications. It is a derivative of cyclohexanecarbamate and is a colorless, odorless, and non-flammable liquid. TBNC has a wide range of uses in organic synthesis and analytical chemistry. It is also used as a catalyst in the synthesis of peptides and in the production of pharmaceuticals. TBNC has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Enantioselective Synthesis Tert-butyl N-cyclohexylcarbamate is a crucial intermediate in the enantioselective synthesis of various compounds. For instance, it was used in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists. This process involved iodolactamization as a critical step, demonstrating the compound's role in complex organic syntheses (Campbell et al., 2009).

  • Formation of Nanofibers and Chemosensors A study on benzothiazole-modified carbazole derivatives, including this compound, highlighted its role in forming nanofibers with strong blue emissive properties. These nanofibers can be used as fluorescent sensory materials for detecting volatile acid vapors, showcasing its application in sensor technology (Sun et al., 2015).

  • Synthesis of Carbocyclic Analogues The compound has been used in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure was studied, confirming its importance as an intermediate in synthesizing these analogues, which are significant in nucleic acid research (Ober et al., 2004).

  • Organic Synthesis Building Blocks this compound serves as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics, forming N-(Boc)hydroxylamines. These compounds demonstrate the versatility of this compound in organic synthesis (Guinchard et al., 2005).

  • Pharmacokinetic Studies In pharmacokinetic studies, the tert-butyl group, including derivatives like this compound, is analyzed for its impact on drug properties such as lipophilicity and metabolic stability. This research is vital for understanding how such structural motifs affect drug behavior in the body (Westphal et al., 2015).

  • Catalysis and Functionalization Reactions Research on this compound has extended to its role in catalysis. For example, cyclohexane functionalization catalyzed by octahedral molecular sieve (OMS-1) materials utilized tert-butyl hydroperoxide as an oxidant, demonstrating the compound's potential in catalytic processes (Wang et al., 1998).

properties

IUPAC Name

tert-butyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSTUAQHBFISRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306384
Record name tert-butyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3712-40-1
Record name 3712-40-1
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Record name tert-butyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3712-40-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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